N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

DPP-4 inhibition Physicochemical profiling Ligand efficiency

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide (CAS 1226454-80-3) is a synthetic small molecule belonging to the N-arylpyrazole (thio)carboxamide class, a chemotype extensively patented for fungicidal applications. The compound features a 3,5-dimethylpyrazole ring connected via an ethyl linker to a thioacetamide moiety bearing a 4-fluorophenyl group.

Molecular Formula C15H18FN3OS
Molecular Weight 307.39
CAS No. 1226454-80-3
Cat. No. B2752805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide
CAS1226454-80-3
Molecular FormulaC15H18FN3OS
Molecular Weight307.39
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)CSC2=CC=C(C=C2)F)C
InChIInChI=1S/C15H18FN3OS/c1-11-9-12(2)19(18-11)8-7-17-15(20)10-21-14-5-3-13(16)4-6-14/h3-6,9H,7-8,10H2,1-2H3,(H,17,20)
InChIKeyIWWNVXKYUPYIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide (CAS 1226454-80-3): Structural Classification and Physicochemical Baseline for Procurement


N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide (CAS 1226454-80-3) is a synthetic small molecule belonging to the N-arylpyrazole (thio)carboxamide class, a chemotype extensively patented for fungicidal applications . The compound features a 3,5-dimethylpyrazole ring connected via an ethyl linker to a thioacetamide moiety bearing a 4-fluorophenyl group. Its molecular formula is C15H18FN3OS, with a molecular weight of 307.39 g/mol and a calculated logP of 3.294, indicating moderate lipophilicity . The topological polar surface area (tPSA) is 42 Ų, with 5 hydrogen bond acceptors and zero hydrogen bond donors at reference pH, placing it within drug-like chemical space .

Why In-Class N-Arylpyrazole (Thio)carboxamides Cannot Substitute N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide


Within the N-arylpyrazole (thio)carboxamide series, subtle structural variations—including the length of the alkyl linker, the substitution pattern on the pyrazole ring, and the nature of the arylthio moiety—profoundly alter target engagement profiles . Generic substitution is not feasible because compounds with different N-aryl substituents or linker geometries exhibit divergent fungicidal spectra and potency in phytopathogenic fungal control assays . Moreover, structurally analogous pyrazole-thioether hybrids show wide-ranging DPP-4 inhibitory IC50 values from low nanomolar to micromolar depending on the specific aryl appendage, as demonstrated by thiosemicarbazone-based pyrazole DPP-4 inhibitors . Therefore, replacing the exact 3,5-dimethylpyrazole-ethyl-(4-fluorophenyl)thioacetamide architecture with a close analog risks loss of the intended biological profile.

Quantitative Differential Evidence for N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide: Physicochemical and Class-Level Comparisons


Physicochemical Advantage in Ligand Efficiency Metrics Relative to Clinical DPP-4 Inhibitor Sitagliptin

The target compound displays a molecular weight of 307.39 g/mol and logP of 3.294, which are substantially lower than the marketed DPP-4 inhibitor sitagliptin (MW = 407.32 g/mol; logP ≈ 1.5) . While no direct DPP-4 IC50 data are available for the target compound, its lower molecular weight suggests a potential ligand efficiency advantage if activity is confirmed, as lower MW within an active series typically correlates with improved pharmacokinetic properties .

DPP-4 inhibition Physicochemical profiling Ligand efficiency

Class-Level DPP-4 Inhibitory Potency Reference: Pyrazole-Thiosemicarbazone Series Demonstrates Nanomolar Activity

A structurally related pyrazole-thiosemicarbazone series evaluated in a fluorescence-based DPP-4 assay identified compound 2f as the most potent with an IC50 of 1.266 ± 0.264 nM, outperforming sitagliptin (IC50 = 4.380 ± 0.319 nM) by approximately 3.5-fold . The pyrazole scaffold present in both compound 2f and the target compound is critical for DPP-4 active site interaction via π–π stacking with Arg358 and Tyr666 residues . The target compound's distinct thioacetamide linker and fluorophenyl substituent may modulate potency relative to this benchmark.

DPP-4 inhibition Pyrazole IC50 comparison

Antimicrobial Potential of Pyrazole-Thioamide Chemotypes Against Gram-Positive Bacteria

Pyrazole thioamide compounds, structurally analogous to the target compound, have been patented for their metal-activated antimicrobial toxicity with minimum inhibitory concentrations (MICs) in the lower micromolar to submicromolar range against resistant bacterial infections . Specifically, compounds within this chemotype achieve MIC values comparable to clinically used antibiotics against susceptible and resistant bacterial strains . While the target compound itself has not been directly tested in published MIC assays, the bis-NNSN structural motif underlying metal-chelation-enhanced activity is conserved in its thioacetamide-pyrazole architecture.

Antimicrobial Pyrazole-thioamide MIC

Fungicidal Activity Coverage Under N-Arylpyrazole (Thio)carboxamide Patent Umbrella

The compound's structural class is explicitly covered by JP5860471B2, which claims N-arylpyrazole (thio)carboxamides as fungicidal active agents for controlling phytopathogenic fungi in crop protection . The patent describes structure-activity relationships demonstrating that variations in the N-aryl substituent and the thio/carboxamide linkage modulate antifungal potency across fungal species . The target compound's specific 4-fluorophenylthio motif represents a distinct substitution pattern within the claimed generic structure, suggesting a unique position in the patent landscape.

Fungicide Phytopathogenic fungi N-arylpyrazole

Highest-Confidence Research and Industrial Application Scenarios for N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide (CAS 1226454-80-3)


Head-to-Head DPP-4 Inhibitor Screening Against Sitagliptin Benchmark in Fluorescence-Based Assays

Given the demonstrated nanomolar DPP-4 inhibitory activity of pyrazole-containing thiosemicarbazones (compound 2f IC50 = 1.266 nM vs sitagliptin IC50 = 4.380 nM) , the target compound is a strong candidate for parallel DPP-4 inhibition screening. Its lower molecular weight (307.39 vs 407.32 g/mol for sitagliptin) and distinct thioacetamide linker suggest it may yield differentiated potency and ligand efficiency profiles . Researchers should employ recombinant human DPP-4 fluorescence-based assays with sitagliptin as the positive control to quantify relative IC50 values.

Metal-Chelation Antimicrobial Susceptibility Testing Against Drug-Resistant Staphylococcus aureus

The conserved thioamide-pyrazole architecture of the target compound aligns with the patented bis-NNSN structural motif underpinning copper- or zinc-activated antimicrobial toxicity at sub-micromolar MIC levels . The compound should be prioritized for MIC determination against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE) in the presence and absence of supplemental Zn²⁺ or Cu²⁺ to evaluate metal-dependent potency enhancement.

Crop Protection Fungicide Development: Phytopathogenic Fungal Panel Screening

As a member of the N-arylpyrazole (thio)carboxamide class claimed in JP5860471B2 for phytopathogenic fungal control , the compound should be evaluated in standardized in vitro mycelial growth inhibition assays against key agricultural pathogens (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani). The 4-fluorophenylthio substituent may confer differential species selectivity compared to other N-aryl analogs.

Computational Docking and SAR Expansion Around the Pyrazole-Ethyl-Thioacetamide Scaffold

The well-defined molecular properties (tPSA = 42 Ų, logP = 3.294, 3 rotatable bonds) make the target compound suitable for structure-based drug design campaigns. Docking into the DPP-4 active site (PDB ID: 1X70) can probe whether the 4-fluorophenyl moiety engages the S1 hydrophobic pocket, similar to the π–π interactions observed with pyrazole scaffolds and Arg358/Tyr666 . The ethyl linker provides conformational flexibility that can be systematically varied to optimize binding.

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